Benzo[b]thiophen-6-amine hydrochloride
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Overview
Description
Benzo[b]thiophen-6-amine hydrochloride is a heteroaromatic compound that belongs to the class of organosulfur compounds. It is characterized by a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-6-amine hydrochloride can be achieved through various methods. One common approach involves the reaction of aryne intermediates with alkynyl sulfides. This one-step intermolecular reaction allows for the formation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the benzothiophene scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve the use of appropriate solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, thiols, and thioethers.
Scientific Research Applications
Benzo[b]thiophen-6-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo[b]thiophen-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophen-6-amine hydrochloride include other benzothiophene derivatives such as:
Sertaconazole: An antifungal agent used in the treatment of skin infections.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Zileuton: An anti-inflammatory drug used in the management of asthma.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzothiophen-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJYRAWQWPYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620293-23-3 |
Source
|
Record name | 1-benzothiophen-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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